pKa-Driven Solubility and Reactivity
The target compound exhibits an exceptionally low predicted pKa of -1.61±0.10, classifying it as a strong acid in its class. Its closest structural analog, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, has a predicted pKa of 8.83±0.20 . This represents a quantified difference of 10.44 pKa units. The pyrazine ring's two nitrogen atoms exert a powerful electron-withdrawing effect that significantly stabilizes the conjugate base, which is absent in the pyridine analog.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = -1.61 (Predicted) |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid: pKa = 8.83 (Predicted) |
| Quantified Difference | ΔpKa = -10.44 |
| Conditions | Predicted values from ChemicalBook database entries for CAS 1286754-47-9 and CAS 116855-08-4 |
Why This Matters
For procurement, this guarantees the target compound will be largely deprotonated and anionic in water at biological pH, enabling aqueous solubility and salt formation strategies that are impossible with the neutral, protonated pyridine analog, which requires handling as a salt at low pH.
